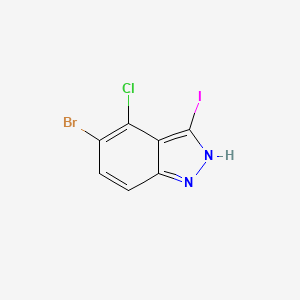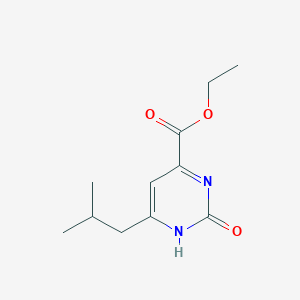
3-(Diethoxyphosphoryl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxyphosphoryl)propyl acetate is an organic compound belonging to the class of carboxylic acid esters It is characterized by the presence of a diethoxyphosphoryl group attached to a propyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxyphosphoryl)propyl acetate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Diethoxyphosphoryl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
3-(Diethoxyphosphoryl)propyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diethoxyphosphoryl)propyl acetate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can act as a nucleophile, participating in various biochemical reactions. In enzyme inhibition studies, the compound targets specific enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Triethyl phosphonoacetate
- Diethyl phosphite
- Ethyl diethoxyphosphorylacetate
Comparison: 3-(Diethoxyphosphoryl)propyl acetate is unique due to its specific structural features, such as the presence of both diethoxyphosphoryl and acetate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its applications in diverse fields, from organic synthesis to industrial production, highlight its versatility and importance.
Propriétés
Numéro CAS |
1186-23-8 |
|---|---|
Formule moléculaire |
C9H19O5P |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
3-diethoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C9H19O5P/c1-4-13-15(11,14-5-2)8-6-7-12-9(3)10/h4-8H2,1-3H3 |
Clé InChI |
RRFYWUJZEPKTHW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCOC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)


![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)




![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)


![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)

